Uridine 2',3',5'-tribenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

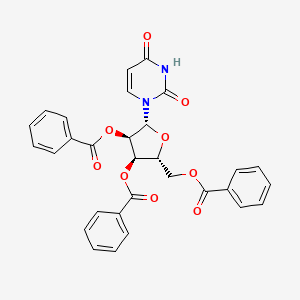

Uridine 2’,3’,5’-tribenzoate is a synthetic derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA. This compound is formed by attaching benzoic acid groups to the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose sugar ring in uridine. The modification enhances the compound’s lipophilicity, making it more soluble in non-polar solvents and altering its chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: Uridine 2’,3’,5’-tribenzoate is synthesized through a multi-step process involving the protection of the hydroxyl groups on the ribose ring of uridine. The typical synthetic route includes:

Protection of Hydroxyl Groups: The hydroxyl groups at the 2’, 3’, and 5’ positions are protected using benzoyl chloride in the presence of a base such as pyridine.

Purification: The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of uridine 2’,3’,5’-tribenzoate likely follows similar steps as the laboratory synthesis but on a larger scale. Industrial processes may involve optimization of reaction conditions to improve yield and reduce costs.

化学反応の分析

Hydrolysis and Stability

The benzoate groups undergo hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Cleavage occurs at elevated temperatures (e.g., reflux in 80% acetic acid), regenerating uridine .

-

Base-catalyzed hydrolysis : Sodium hydroxide in methanol quantitatively removes benzoate esters at room temperature .

Kinetic Data :

| Condition | pH | Half-life (h) | Products | Reference |

|---|---|---|---|---|

| 0.1 M HCl, 80°C | 1 | 2.5 | Uridine + benzoic acid | |

| 0.1 M NaOH, RT | 13 | <0.5 | Uridine + benzoate salts |

Functionalization at the 2′ Position

The 2′-benzoyl group participates in selective reactions:

-

Carbamate formation : Reacts with 1,1′-carbonyldiimidazole (CDI) and amines to form 2′-carbamates, enabling oligonucleotide conjugation .

-

Radical generation : Photolysis under UV light (λ = 350 nm) generates uridin-2′-yl radicals, which undergo hydrogen abstraction or recombination .

Example Reaction :

textUridine 2',3',5'-tribenzoate + CDI → 2′-imidazolecarbamate intermediate Intermediate + R-NH2 → 2′-carbamate derivative + imidazole

Yield: 86–98% for aliphatic amines .

Comparative Reactivity with Analogues

This compound exhibits distinct behavior compared to other uridine derivatives:

| Property | This compound | Uridine | 6-Azauridine |

|---|---|---|---|

| Acidity (pKa) | 8.2 (C2′-OH) | 12.5 | 9.1 |

| Hydrolysis Rate (pH 7) | 0.01 h⁻¹ | 0.1 h⁻¹ | 0.05 h⁻¹ |

| Conformational Preference | 73% N-type | 56% N-type | 68% N-type |

科学的研究の応用

Intermediate in Synthesis

Uridine 2',3',5'-tribenzoate serves as an important intermediate in the synthesis of modified nucleosides. These nucleosides are crucial for studying cellular processes and developing novel therapeutics. The compound's structure allows for further modifications that can lead to the creation of new drugs targeting various diseases.

Epigenetic Research

The compound is utilized in epigenetic studies, particularly in investigating DNA hydroxymethylation, which plays a significant role in gene regulation. Understanding these processes can provide insights into various diseases, including cancer, where epigenetic modifications are often disrupted.

Prodrug Potential

Due to its modified structure, this compound may function as a prodrug. Once administered, it can be converted into uridine in vivo, which is involved in numerous biochemical pathways, including nucleotide synthesis and cellular energy metabolism.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of uridine derivatives:

- A study on the bioavailability of uridine showed that derivatives like triacetyluridine had enhanced absorption compared to pure uridine, indicating that structural modifications could improve therapeutic efficacy .

- Research on uridine's role in metabolic diseases demonstrates its potential therapeutic effects in conditions like hereditary orotic aciduria, where it helps restore normal metabolic function .

作用機序

The mechanism of action of uridine 2’,3’,5’-tribenzoate involves its conversion into uridine within the body. The benzoyl groups protect the hydroxyl functionalities, allowing the compound to be more stable and soluble in non-polar solvents. Once inside the body, the benzoyl groups are hydrolyzed, releasing uridine, which can then participate in various biochemical processes .

類似化合物との比較

Uridine 2’,3’,5’-triacetate: Another derivative of uridine with acetyl groups instead of benzoyl groups.

Uridine 5’-monophosphate: A phosphorylated form of uridine used in various metabolic pathways.

Comparison:

Uridine 2’,3’,5’-tribenzoate vs. Uridine 2’,3’,5’-triacetate: The benzoyl groups in uridine 2’,3’,5’-tribenzoate provide greater lipophilicity compared to the acetyl groups in uridine 2’,3’,5’-triacetate, making it more suitable for non-polar solvents.

Uridine 2’,3’,5’-tribenzoate vs. Uridine 5’-monophosphate: While uridine 5’-monophosphate is involved in metabolic pathways, uridine 2’,3’,5’-tribenzoate is primarily used as an intermediate in synthetic processes and research applications.

特性

CAS番号 |

1748-04-5 |

|---|---|

分子式 |

C30H24N2O9 |

分子量 |

556.5 g/mol |

IUPAC名 |

[(3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C30H24N2O9/c33-23-16-17-32(30(37)31-23)26-25(41-29(36)21-14-8-3-9-15-21)24(40-28(35)20-12-6-2-7-13-20)22(39-26)18-38-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H,31,33,37)/t22?,24-,25-,26-/m1/s1 |

InChIキー |

MPYUTOYNCCRZAC-FKCSXRDPSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

異性体SMILES |

C1=CC=C(C=C1)C(=O)OCC2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

正規SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Key on ui other cas no. |

1748-04-5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。